molecular formula C20H20N4O3 B7714842 N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline

N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7714842
M. Wt: 364.4 g/mol
InChI Key: VKTJEEFHOGFAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as CPNO, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. CPNO belongs to the family of nitroanilines and has shown promising results in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit antimicrobial activity against various bacterial strains. However, further studies are required to fully understand the biochemical and physiological effects of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of novel therapeutics for various inflammatory diseases. However, one of the major limitations of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its potential toxicity, which requires further studies to fully understand.

Future Directions

1. Further studies are required to fully understand the mechanism of action of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.
2. Studies are required to evaluate the potential toxicity of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.
3. Studies are required to evaluate the potential use of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline as a novel therapeutic for various inflammatory diseases.
4. Further studies are required to evaluate the antimicrobial activity of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline against various bacterial strains.
5. Studies are required to evaluate the potential use of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline as a lead compound for the development of novel antibiotics.

Synthesis Methods

The synthesis of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with m-toluidine, followed by reduction of the resulting intermediate with sodium dithionite and nitration with a mixture of nitric and sulfuric acid. The final product is obtained through cyclization of the nitro intermediate with cyclopentanone.

Scientific Research Applications

N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential use in the field of medicinal chemistry. It has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has also been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of novel antibiotics.

properties

IUPAC Name

N-cyclopentyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-5-4-6-14(11-13)19-22-20(27-23-19)15-9-10-17(18(12-15)24(25)26)21-16-7-2-3-8-16/h4-6,9-12,16,21H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTJEEFHOGFAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

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